molecular formula C21H35NO6 B4002102 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

Cat. No.: B4002102
M. Wt: 397.5 g/mol
InChI Key: JAXLUUIHKCWLFU-UHFFFAOYSA-N
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Description

4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine; oxalic acid is a complex organic compound It is characterized by the presence of a phenoxy group, a tert-butyl group, a methoxypropyl group, and an amine group, combined with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-tert-butyl-5-methylphenol with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the amine group: The phenoxy intermediate is then reacted with a suitable amine derivative, such as 3-methoxypropylamine, under controlled conditions to introduce the amine group.

    Formation of the final compound: The final step involves the reaction of the intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(2-tert-butyl-5-methylphenoxy)butan-1-amine: Lacks the methoxypropyl group.

    4-(2-tert-butylphenoxy)-N-(3-methoxypropyl)butan-1-amine: Lacks the methyl group on the phenoxy ring.

    4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine: Without oxalic acid.

Uniqueness

The presence of both the methoxypropyl group and oxalic acid in 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine makes it unique compared to similar compounds. These groups may confer distinct chemical properties and biological activities, making it a compound of interest for further study.

Properties

IUPAC Name

4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.C2H2O4/c1-16-9-10-17(19(2,3)4)18(15-16)22-14-7-6-11-20-12-8-13-21-5;3-1(4)2(5)6/h9-10,15,20H,6-8,11-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXLUUIHKCWLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
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4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

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